molecular formula C15H20BrClN2O2 B2413319 tert-Butyl 1-(5-bromo-4-chloropyridin-3-yl)piperidine-4-carboxylate CAS No. 2007919-69-7

tert-Butyl 1-(5-bromo-4-chloropyridin-3-yl)piperidine-4-carboxylate

Cat. No.: B2413319
CAS No.: 2007919-69-7
M. Wt: 375.69
InChI Key: YKUFHFLROPGTBZ-UHFFFAOYSA-N
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Description

tert-Butyl 1-(5-bromo-4-chloropyridin-3-yl)piperidine-4-carboxylate: is a chemical compound that belongs to the class of piperidine carboxylates It is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a pyridine ring substituted with bromine and chlorine atoms

Preparation Methods

The synthesis of tert-Butyl 1-(5-bromo-4-chloropyridin-3-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

tert-Butyl 1-(5-bromo-4-chloropyridin-3-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation can be achieved using oxidizing agents like potassium permanganate, while reduction can be carried out using reducing agents like lithium aluminum hydride.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Scientific Research Applications

tert-Butyl 1-(5-bromo-4-chloropyridin-3-yl)piperidine-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 1-(5-bromo-4-chloropyridin-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The presence of the bromine and chlorine atoms on the pyridine ring can influence its binding affinity to certain receptors or enzymes. The piperidine ring and tert-butyl ester group can also play a role in modulating its biological activity. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

tert-Butyl 1-(5-bromo-4-chloropyridin-3-yl)piperidine-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which can impart distinct chemical reactivity and biological activity.

Properties

IUPAC Name

tert-butyl 1-(5-bromo-4-chloropyridin-3-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrClN2O2/c1-15(2,3)21-14(20)10-4-6-19(7-5-10)12-9-18-8-11(16)13(12)17/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUFHFLROPGTBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(CC1)C2=CN=CC(=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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